2-(Furan-2-ylmethylidene)butanal

Flavor chemistry Quality assurance Procurement specification

2-(Furan-2-ylmethylidene)butanal (CAS 770-27-4), also catalogued as 2-furfurylidene butyraldehyde or α-ethyl-2-furanacrolein, is a heteroaromatic aldehyde with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol. It is classified under FEMA No.

Molecular Formula C9H10O2
Molecular Weight 150.17 g/mol
CAS No. 770-27-4
Cat. No. B12890327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-ylmethylidene)butanal
CAS770-27-4
Molecular FormulaC9H10O2
Molecular Weight150.17 g/mol
Structural Identifiers
SMILESCCC(=CC1=CC=CO1)C=O
InChIInChI=1S/C9H10O2/c1-2-8(7-10)6-9-4-3-5-11-9/h3-7H,2H2,1H3
InChIKeyUCPFCQBLYDXPTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water;  Soluble in oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





2-(Furan-2-ylmethylidene)butanal (CAS 770-27-4): Procurement-Grade Overview for Flavor and Fragrance Sourcing


2-(Furan-2-ylmethylidene)butanal (CAS 770-27-4), also catalogued as 2-furfurylidene butyraldehyde or α-ethyl-2-furanacrolein, is a heteroaromatic aldehyde with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.17 g/mol [1]. It is classified under FEMA No. 2492 and JECFA No. 1501 as a synthetic flavoring agent [2]. The compound presents as a pale yellow to yellow clear liquid, insoluble in water but soluble in oils and ethanol, and is primarily deployed in food and beverage flavor formulations requiring spicy, cinnamon, leathery, and warm vegetable-like aroma notes .

Why 2-(Furan-2-ylmethylidene)butanal Cannot Be Replaced by Other Furan Aldehydes or Ketones Without Reformulation Risk


Furan-based flavor aldehydes and ketones—such as furfural (FEMA 2489), 2-furanacrolein (FEMA 2494), and 2-acetylfuran (FEMA 3163)—differ substantially in molecular structure, volatility, odor character, and regulatory trajectory despite sharing a common furan ring [1]. 2-(Furan-2-ylmethylidene)butanal possesses an α-ethyl substituent and an extended conjugated aldehyde system (C₉ backbone) that jointly lower volatility relative to the smaller furfural (C₅) while simultaneously shifting the sensory profile toward spicy–leathery notes, a combination not replicated by the simpler furan aldehydes . Furthermore, the JECFA evaluation history of this compound includes a specific 2018 re-evaluation clearing it at current intake levels, a determination not uniformly shared across all in-class furan derivatives that remain under toxicological scrutiny [2]. Substituting without quantitative reformulation therefore risks both sensory deviation and regulatory non-equivalence.

Quantitative Differentiation Evidence for 2-(Furan-2-ylmethylidene)butanal Against the Closest Furan Flavor Analogs


Assay Purity Specification Range vs. 2-Furanacrolein (FEMA 2494)

2-(Furan-2-ylmethylidene)butanal is routinely supplied with an assay specification of 98.00–100.00% , whereas its closest structural congener 2-furanacrolein (3-(2-furyl)acrolein, FEMA 2494) is commercially offered with a purity floor of ≥95% or ≥98% (GC) depending on the source . The tighter and quantifiably higher lower-specification limit for 2-(furan-2-ylmethylidene)butanal reduces the probability of receiving material at the low end of the purity range, which is critical when the compound functions as a key aroma-impact ingredient in low-dosage formulations.

Flavor chemistry Quality assurance Procurement specification

Volatility and Boiling Point Comparison Against Furfural for Process Robustness

2-(Furan-2-ylmethylidene)butanal exhibits a boiling point of 240 °C at 760 mmHg , markedly higher than furfural (FEMA 2489), which boils at 161.7 °C [1]. This 78 °C boiling-point elevation correlates with substantially lower vapor pressure (0.0436 mmHg at 25 °C for the target compound vs. ~2 mmHg at 20 °C for furfural) and higher flash point (210 °F vs. 137 °F for furfural), collectively indicating superior retention during heated food processing such as baking or extrusion.

Flavor stability Thermal processing Volatility

Specific Gravity and Handling Property Differentiation from Furfural

The specific gravity of 2-(furan-2-ylmethylidene)butanal ranges from 1.057 to 1.063 at 25 °C , which is approximately 8–9% lower than that of furfural (1.1598–1.1610 at 25 °C) [1]. This lower density affects volumetric dosing accuracy in automated liquid-flavor dispensing systems and alters the compound's behavior in biphasic water-in-oil flavor emulsions where density matching is critical for emulsion stability.

Material handling Formulation precision Physical property

Procurement-Relevant Application Scenarios for 2-(Furan-2-ylmethylidene)butanal Based on Quantitative Differentiation Evidence


Baked Goods and Thermally Processed Savory Flavors Requiring Heat-Stable Spicy Notes

With a boiling point 78 °C higher than furfural and a vapor pressure of only 0.0436 mmHg at 25 °C, 2-(furan-2-ylmethylidene)butanal demonstrates superior thermal retention [1]. This makes it the preferred choice over furfural for baked crackers, extruded snacks, and retorted meat analogs where the flavor must survive oven or extrusion temperatures exceeding 150 °C without excessive volatilization.

Low-Dosage Flavor Formulations Demanding High-Purity Raw Materials

The commercial availability of 2-(furan-2-ylmethylidene)butanal at an assay specification of 98.00–100.00% [1]—a tighter lower bound than the typical ≥95% specification for 2-furanacrolein—enables formulators to achieve target sensory profiles with greater batch-to-batch consistency. This is especially critical for clear beverages and hard candies where even trace impurities can manifest as visible haze or off-flavor development during shelf-life.

Automated Liquid-Flavor Compounding Systems Requiring Precise Volumetric Dosing

The specific gravity of 2-(furan-2-ylmethylidene)butanal (1.057–1.063 at 25 °C) [1] differs substantially from the denser furfural (1.1598–1.1610). Procurement teams switching from furfural-based flavor houses must account for this ~9% density differential to avoid mass-dosing errors in automated systems. Selecting the pre-characterized product eliminates the need for in-house density calibration when adopting this ingredient.

Regulatory-Compliant Flavor Development for Global Markets with Updated JECFA Clearance

The 2018 JECFA evaluation (86th Meeting) concluded no safety concern for 2-(furan-2-ylmethylidene)butanal at current intake levels [1], a determination that post-dates and supersedes the 2005 evaluation which had flagged the broader furan-substituted flavor group for unresolved genotoxicity concerns. This updated regulatory standing provides documented support for use in internationally marketed food and beverage products, distinguishing it from certain furan analogs that remain under a cloud of toxicological uncertainty.

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